molecular formula C7H5BrF2Mg B1599377 2,5-Difluorobenzylmagnesium bromide CAS No. 522651-57-6

2,5-Difluorobenzylmagnesium bromide

Cat. No. B1599377
CAS RN: 522651-57-6
M. Wt: 231.32 g/mol
InChI Key: HHPJLQLVFBHKNX-UHFFFAOYSA-M
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Description

2,5-Difluorobenzylmagnesium bromide is a chemical compound with the molecular formula C7H5BrF2Mg . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,5-Difluorobenzylmagnesium bromide consists of a benzyl group (a benzene ring attached to a CH2 group) where two of the hydrogen atoms on the benzene ring are replaced by fluorine atoms. The benzyl group is attached to a magnesium bromide group .


Physical And Chemical Properties Analysis

2,5-Difluorobenzylmagnesium bromide has a molecular weight of 231.32 g/mol. Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis of Complex Organic Molecules

2,5-Difluorobenzylmagnesium bromide is often used in the synthesis of complex organic molecules due to its reactivity as a Grignard reagent. For instance, it participates in continuous flow synthesis processes for creating valuable synthetic intermediates like 2,4,5-trifluorobenzoic acid, which has applications in the pharmaceutical industry and material science. This synthesis involves a facile microflow process that efficiently produces high-purity products through a series of reactions involving Grignard reagents and gaseous CO2 under atmospheric pressure (Q. Deng et al., 2015).

Catalytic Processes and Drug Synthesis

The reagent plays a critical role in iron-catalyzed cross-coupling reactions, demonstrating its utility in the scalable synthesis of compounds with immunosuppressive properties, such as the octylbenzene derivative key to FTY720 production. FTY720 has shown highly promising results in immunosuppression and is currently undergoing human clinical phase III trials, showcasing the importance of Grignard reagents like 2,5-Difluorobenzylmagnesium bromide in developing therapeutic agents (G. Seidel et al., 2004).

Preparation of Fluorinated Compounds

In the preparation of aromatic fluorides, functionalized aryl- or heteroarylmagnesium reagents, derived from corresponding bromides or iodides, have been shown to react smoothly with N-fluorobenzenesulfonimide to produce aromatic fluorides. This method highlights the role of Grignard reagents in introducing fluorine atoms into organic molecules, which is significant for the development of materials and pharmaceuticals that benefit from the unique properties of fluorine (S. Yamada & P. Knochel, 2010).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It is also noted that containers may explode when heated and vapors may form explosive mixtures with air .

properties

IUPAC Name

magnesium;1,4-difluoro-2-methanidylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPJLQLVFBHKNX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzylmagnesium bromide

CAS RN

522651-57-6
Record name 2,5-Difluorobenzylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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